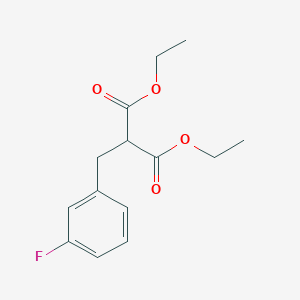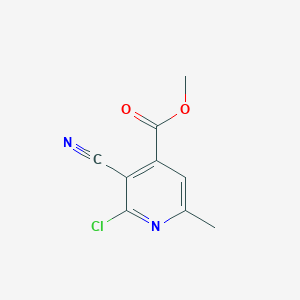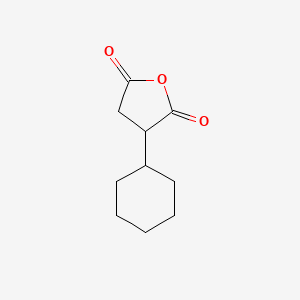
3-Cyclohexyloxolane-2,5-dione
Overview
Description
3-Cyclohexyloxolane-2,5-dione, also known as 3-Cyclohexyl-2,5-dioxotetrahydrofuran, is a cyclic diketone compound that has gained attention in the scientific community due to its potential applications in the field of organic chemistry. This compound is synthesized through a multistep process, and its unique structure allows it to exhibit interesting biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 3-Cyclohexyloxolane-2,5-dioneoxolane-2,5-dione is not well understood, but it is believed to involve the formation of reactive intermediates that can undergo various reactions. This compound has been shown to undergo Diels-Alder reactions, Michael additions, and other types of reactions. The unique structure of 3-Cyclohexyloxolane-2,5-dioneoxolane-2,5-dione allows it to participate in these reactions selectively, making it a valuable tool for synthetic chemists.
Biochemical and Physiological Effects
3-Cyclohexyloxolane-2,5-dioneoxolane-2,5-dione has been shown to exhibit interesting biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to exhibit anti-inflammatory and antioxidant activities. These effects make 3-Cyclohexyloxolane-2,5-dioneoxolane-2,5-dione a potential candidate for the development of new drugs and therapies.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Cyclohexyloxolane-2,5-dioneoxolane-2,5-dione in lab experiments is its high purity. The multistep synthesis method yields a product that is free from impurities, making it a valuable tool for synthetic chemists. Another advantage is the unique reactivity and selectivity of this compound, which allows it to participate in various reactions selectively. One limitation of using 3-Cyclohexyloxolane-2,5-dioneoxolane-2,5-dione is its relatively high cost compared to other reagents. This can limit its use in large-scale experiments.
Future Directions
There are many potential future directions for the study of 3-Cyclohexyloxolane-2,5-dioneoxolane-2,5-dione. One direction is the development of new synthetic methodologies using this compound as a building block. Another direction is the exploration of its potential as a drug candidate. The interesting biochemical and physiological effects exhibited by 3-Cyclohexyloxolane-2,5-dioneoxolane-2,5-dione make it a potential candidate for the development of new therapies. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Scientific Research Applications
3-Cyclohexyloxolane-2,5-dioneoxolane-2,5-dione has been studied extensively for its potential applications in organic chemistry. It has been used as a building block for the synthesis of various compounds, including chiral ligands, amino acids, and heterocycles. This compound has also been used as a reagent in the synthesis of natural products and pharmaceuticals. Due to its unique structure, 3-Cyclohexyloxolane-2,5-dioneoxolane-2,5-dione exhibits interesting reactivity and selectivity, making it a valuable tool for synthetic chemists.
properties
IUPAC Name |
3-cyclohexyloxolane-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCZPOCMZIYNRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505876 | |
| Record name | 3-Cyclohexyloxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyloxolane-2,5-dione | |
CAS RN |
5962-96-9 | |
| Record name | 3-Cyclohexyloxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




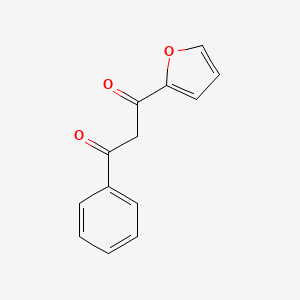
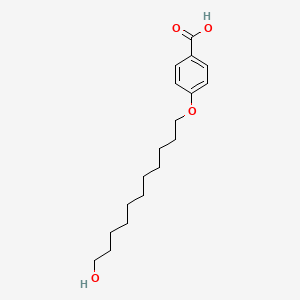
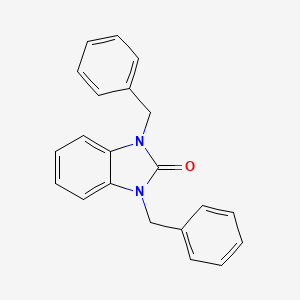
![2-Phenylimidazo[1,2-A]pyrimidin-7-amine](/img/structure/B3054248.png)
![[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid](/img/structure/B3054249.png)
![(5-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B3054250.png)
![N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride](/img/structure/B3054255.png)

![N-[3-(Dimethylamino)propyl]formamide](/img/structure/B3054259.png)
